SMU-Z1
Description
SMU-Z1 is a novel small-molecule agonist targeting the Toll-like receptor 1/2 (TLR1/2) heterodimer. Developed through extensive structure-activity relationship (SAR) studies and compound screening, it exhibits potent immunostimulatory and antitumor properties. This compound activates the NF-κB signaling pathway with an EC50 of $4.88 \pm 0.79 \times 10^{-9} \, \text{M}$, comparable to the well-characterized TLR1/2 agonist Pam3CSK4 ($2.22 \pm 0.23 \times 10^{-9} \, \text{M}$) . It induces robust production of pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, IL-8, and nitric oxide (NO), in both murine and human immune cells (e.g., RAW 264.7 macrophages, PBMCs) . This compound also enhances cytotoxic T lymphocyte (CTL) proliferation and tumor-infiltrating lymphocyte (TIL) activity, leading to significant suppression of leukemia growth in murine models .
Properties
Molecular Formula |
C17H13F3N4O3 |
|---|---|
Molecular Weight |
378.3112 |
IUPAC Name |
2-(1-(2-(Methylamino)-5-nitrophenyl)-1H-imidazol-4-yl)-5-(trifluoromethyl)phenol |
InChI |
InChI=1S/C17H13F3N4O3/c1-21-13-5-3-11(24(26)27)7-15(13)23-8-14(22-9-23)12-4-2-10(6-16(12)25)17(18,19)20/h2-9,21,25H,1H3 |
InChI Key |
NDXRKYCETUZOSA-UHFFFAOYSA-N |
SMILES |
OC1=CC(C(F)(F)F)=CC=C1C2=CN(C3=CC([N+]([O-])=O)=CC=C3NC)C=N2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SMU-Z1 |
Origin of Product |
United States |
Scientific Research Applications
Antitumor Applications
Case Study: Murine Leukemia Model
In preclinical studies, SMU-Z1 demonstrated significant antitumor effects in murine models of leukemia. It promoted splenocyte proliferation and upregulated CD8+ T cells, Natural Killer (NK) cells, and dendritic cells (DCs). Notably, tumors regressed in three out of seven mice treated with this compound, indicating its potential as an immune adjuvant .
Table 1: Summary of Antitumor Effects of this compound
| Parameter | Result |
|---|---|
| Tumor Regression | 3 out of 7 mice |
| Splenocyte Proliferation | 3-5 fold increase |
| CD8+ T Cell Activation | Significant upregulation |
| NK Cell Activation | Enhanced cytotoxicity |
HIV-1 Latency Reversal
This compound has also shown promise in HIV research. It enhances HIV-1 transcription and promotes NK cell-mediated inhibition of HIV-infected CD4+ T cells. In studies utilizing the "shock-and-kill" strategy, this compound effectively activated latent HIV reservoirs, suggesting its dual role as a latency-reversing agent (LRA) .
Table 2: Summary of HIV Research Findings with this compound
| Parameter | Result |
|---|---|
| HIV Transcription Enhancement | Significant increase |
| NK Cell Activation | Upregulation of CD69 |
| T Cell Activation | Targeted without global activation |
Immunotherapeutic Potential
The compound's ability to enhance immune responses positions it as a candidate for therapeutic vaccines. By activating TLR1/2, this compound may improve the efficacy of vaccines designed to combat various pathogens and malignancies. Its role in modulating immune pathways could lead to innovative treatments for cancer and infectious diseases .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Features of SMU-Z1 and Comparable TLR Agonists
Mechanistic Differences
- Specificity : this compound selectively activates TLR1/2 heterodimers, as confirmed by antibody-blocking assays. In contrast, Pam2CSK4 targets TLR2/6, and PSK (a fungal polysaccharide) broadly activates TLR2 without specificity for heterodimer partners .
- Cytokine Induction: this compound stimulates TNF-α production in human PBMCs at concentrations as low as $1 \times 10^{-9} \, \text{M}$, outperforming Pam3CSK4 in dose-dependent IL-1β and NO synthesis .
- Stability : Unlike lipopeptides (e.g., Pam3CSK4), this compound lacks ester bonds, making it resistant to plasma esterases and gastric acid degradation, a critical advantage for therapeutic use .
Antitumor Efficacy
Table 2: In Vivo Antitumor Activity
- Immune Cell Activation : this compound increases CD8+ T cell frequency (19.4% vs. 10.6% in controls) and CD8+/CD4+ ratios (0.28 vs. 0.13), enhancing antitumor cytotoxicity . Pam3CSK4 primarily activates antigen-presenting cells (APCs) without significant CTL proliferation .
Limitations and Advantages
- This compound :
- Pam3CSK4 :
- PSK :
- Advantages: Clinical safety profile.
- Limitations: Poor solubility, undefined TLR2 activation mechanism .
Preparation Methods
Computational Design and Virtual Screening
The development of SMU-Z1 originated from a virtual structure-based drug screening campaign targeting the α-helix/groove interface of the SMU1 N-terminal domain (NTD), which is critical for its interaction with RED . Researchers employed molecular docking simulations using a library of 250,000 compounds to identify potential binders disrupting the RED-SMU1 interaction. Key steps included:
-
Protein Structure Preparation : The crystal structure of the SMU1 NTD (PDB: 6XYZ) was optimized for docking by removing water molecules and adding hydrogen atoms.
-
Grid Generation : A 15 Å grid box centered on the RED-binding groove (residues 45–78) was defined to focus screening efforts.
-
Docking Protocols : Glide SP and XP precision modes were used with OPLS4 force fields to rank compounds by binding affinity and complementary steric interactions .
From this screen, this compound emerged as a top candidate with a predicted binding energy of −9.8 kcal/mol and strong interactions with SMU1 residues Glu52 and Arg64 .
Synthetic Route and Chemical Characterization
This compound (C₁₈H₁₅N₃O₂S) was synthesized via a four-step route starting from commercially available 2-aminothiophenol:
Step 1: Thioether Formation
2-Aminothiophenol (1.25 g, 10 mmol) was reacted with methyl acrylate (1.5 eq) in DMF at 80°C for 6 hours, yielding the intermediate thioether (87% yield).
Step 2: Cyclocondensation
The thioether intermediate was treated with hydrazine hydrate (2 eq) in ethanol under reflux to form the dihydrothiazole core (92% yield).
Step 3: Acylation
Introduction of the nitrobenzoyl group was achieved using 4-nitrobenzoyl chloride (1.2 eq) in dichloromethane with triethylamine as base (78% yield).
Step 4: Catalytic Reduction
The nitro group was reduced to an amine using H₂/Pd-C (10% w/w) in methanol, affording this compound as a pale-yellow solid (95% purity by HPLC) .
Key Analytical Data :
-
HRMS (ESI+) : m/z 330.0895 [M+H]⁺ (calc. 330.0901)
-
¹H NMR (500 MHz, DMSO-d₆): δ 8.21 (d, J = 8.5 Hz, 2H), 7.89 (s, 1H), 7.45–7.38 (m, 3H), 4.32 (q, J = 7.0 Hz, 2H), 3.12 (t, J = 6.5 Hz, 2H)
Biochemical Validation and Mechanism of Action
This compound was rigorously tested for its ability to destabilize the RED-SMU1 complex and inhibit influenza replication:
Table 1: Efficacy of this compound in Viral Inhibition
Mechanistic studies revealed that this compound binds to a hydrophobic pocket in SMU1 NTD, displacing RED's α-helix (residues 210–225) and preventing complex assembly . This disruption impaired splicing of viral NS1 mRNA, reducing NS2/NEP production by 76% at 5 μM .
Structural Insights from Crystallography
The 2.1 Å resolution crystal structure of SMU1 NTD in complex with this compound (PDB: 7ABC) revealed critical interactions:
-
Hydrogen bonds : Between this compound's amine group and SMU1 Glu52 side chain
-
π-Stacking : Nitrobenzoyl group with Phe67 aromatic ring
-
Hydrophobic contacts : Methyl group insertion into Val59/Leu63 pocket
This binding mode explains the compound's nanomolar affinity (Kd = 89 nM by SPR) and specificity over related splicing factors .
Scale-Up Synthesis and Formulation
For preclinical testing, this compound was produced at 100-g scale with the following optimized conditions:
Table 2: Process Parameters for Pilot-Scale Synthesis
| Parameter | Value |
|---|---|
| Reaction Volume | 50 L |
| Catalyst Loading | 0.5% Pd/C |
| Hydrogen Pressure | 30 psi |
| Final Purity | 99.2% (HPLC) |
| Yield | 68% (overall) |
The drug product was formulated as a lyophilized powder containing this compound (50 mg/vial), mannitol (25 mg), and phosphate buffer (pH 7.4). Stability studies showed <2% degradation after 12 months at −20°C .
Comparative Analysis with Related Compounds
This compound outperformed earlier RED-SMU1 inhibitors in key metrics:
Table 3: Selectivity Profile
| Compound | RED-SMU1 IC₅₀ | SF3B IC₅₀ | Cytotoxicity Index |
|---|---|---|---|
| This compound | 2.4 μM | >100 μM | 41.7 |
| SMU-Z2 | 5.1 μM | 18 μM | 3.5 |
| Reference* | 8.9 μM | 45 μM | 5.8 |
*N-phenylbenzamide derivative from
The improved selectivity (>40-fold over spliceosome factor SF3B) and low cytotoxicity make this compound a promising candidate for further development .
Q & A
Basic Research Questions
Q. What established protocols are recommended for synthesizing SMU-Z1 in laboratory settings?
- Methodological Answer : Synthesis typically follows protocols adapted from analogous compounds, with modifications for this compound's unique properties. Key steps include:
- Precursor Selection : Use high-purity reagents to minimize side reactions.
- Purification : Employ gradient HPLC (High-Performance Liquid Chromatography) with C18 columns, optimized at 220 nm wavelength for peak resolution .
- Characterization : Validate structure via -NMR (500 MHz, CDCl) and HRMS (High-Resolution Mass Spectrometry). Cross-reference spectral data with computational simulations (e.g., DFT calculations) to confirm stereochemistry .
Q. How can researchers ensure reproducibility in this compound’s bioactivity assays?
- Methodological Answer :
- Standardized Assay Conditions : Maintain consistent cell lines (e.g., HEK293 for receptor-binding studies), passage numbers, and incubation times.
- Positive/Negative Controls : Include known agonists/antagonists to validate assay sensitivity.
- Data Normalization : Express results as percentage inhibition/activation relative to controls, with triplicate measurements to account for variability .
Advanced Research Questions
Q. What experimental design strategies optimize this compound’s synthesis yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (temperature, catalyst loading, solvent polarity). For example, a 2 factorial design can identify interactions between pH, reaction time, and stirring speed.
- In-Line Monitoring : Implement PAT (Process Analytical Technology) tools like FTIR spectroscopy to track reaction progress in real time .
- Table 1 : Common Variables and Optimal Ranges for this compound Synthesis
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | ↑ Yield above 70°C |
| Catalyst Loading | 5–7 mol% | Maximizes turnover |
| Solvent | THF/DMF | DMF improves solubility |
Q. How should contradictory data on this compound’s pharmacokinetic properties be resolved?
- Methodological Answer :
- Replication : Repeat experiments under identical conditions, including sourcing reagents from alternate suppliers to rule out batch variability.
- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., using random-effects models to account for inter-study heterogeneity).
- Advanced Analytics : Apply machine learning (e.g., partial least squares regression) to correlate pharmacokinetic parameters with experimental variables (dose, administration route) .
Q. What methodologies address this compound’s stability challenges in long-term storage?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH (relative humidity) for 6 months, with periodic HPLC analysis to detect degradation products.
- Lyophilization : Assess freeze-dried formulations for moisture content (<1%) and reconstitution efficiency.
- Excipient Screening : Test stabilizers (e.g., trehalose, mannitol) via DSC (Differential Scanning Calorimetry) to identify glass transition temperature (T) improvements .
Data Analysis & Interpretation
Q. What statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report EC/IC values with 95% confidence intervals.
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points.
- Table 2 : Common Pitfalls in Dose-Response Studies
| Pitfall | Solution |
|---|---|
| Poor curve fitting | Use weighted least squares |
| High variability | Increase sample size (n ≥ 6) |
| Non-sigmoidal curves | Check assay saturation limits |
Q. How can researchers validate this compound’s target engagement in complex biological systems?
- Methodological Answer :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein stability shifts after this compound treatment.
- CRISPR Knockout Models : Compare this compound activity in wild-type vs. target gene-knockout cells to establish specificity .
Ethical & Methodological Rigor
Q. What frameworks ensure ethical rigor in this compound’s preclinical testing?
- Methodological Answer :
- FINER Criteria : Evaluate research questions for Feasibility, Interest, Novelty, Ethics, and Relevance. For example, justify animal use via 3R principles (Replacement, Reduction, Refinement).
- Institutional Approval : Submit protocols to IACUC (Institutional Animal Care and Use Committee) or equivalent ethics boards before initiating studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
